N,N'-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide
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Overview
Description
N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide is a compound that belongs to the class of organic molecules known as dithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The specific structure of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide includes a 4-methylbenzene moiety and a carboxamide group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide typically involves the reaction of 4-methylbenzene-1,2-diamine with dithiophene-2-carboxylic acid. The reaction is carried out under specific conditions, such as the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride, to facilitate the formation of the carboxamide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Scientific Research Applications
N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): Similar structure but with an ethane linker instead of a thiophene ring.
Benzo[1,2-b6,5-b′]dithiophene derivatives: Compounds with similar thiophene rings but different substituents
Uniqueness
N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide is unique due to its specific combination of a 4-methylbenzene moiety and a dithiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H14N2O2S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-methyl-2-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2S2/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21) |
InChI Key |
WTHRYCISWAAMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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